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Compound of Interest

Compound Name: 3-Methylpyridine 1-oxide

Cat. No.: B133942 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Methylpyridine 1-oxide, also known as 3-picoline N-oxide, is a heterocyclic compound with

the chemical formula C₆H₇NO. It serves as a versatile intermediate in organic synthesis,

particularly in the pharmaceutical and agrochemical industries. The presence of the N-oxide

group significantly influences the electronic properties and reactivity of the pyridine ring,

making it a key building block for various functionalized molecules. Understanding its solid-

state structure is crucial for predicting its behavior in different chemical environments and for

the rational design of new materials and active pharmaceutical ingredients.

This technical guide provides a comprehensive overview of the analysis of the crystal structure

of 3-Methylpyridine 1-oxide. While a detailed, publicly available single-crystal X-ray diffraction

study specifically for 3-Methylpyridine 1-oxide is not readily found in the current literature, this

guide outlines the typical experimental and computational methodologies employed for such an

analysis, based on studies of closely related compounds.

Physicochemical Properties
A summary of the key physicochemical properties of 3-Methylpyridine 1-oxide is presented

below.
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Property Value Reference

Chemical Formula C₆H₇NO [1][2][3]

Molecular Weight 109.13 g/mol [1][3]

CAS Number 1003-73-2 [1][2][3]

Appearance
Pale yellow to brown

crystalline low melting mass
[4]

Melting Point 37-39 °C [4]

Boiling Point 150 °C at 15 mm Hg [4]

Experimental Protocols for Crystal Structure
Determination
The determination of the crystal structure of a compound like 3-Methylpyridine 1-oxide
typically involves the following key steps:

Crystallization
High-quality single crystals are a prerequisite for X-ray diffraction analysis. For a compound like

3-Methylpyridine 1-oxide, which is a low-melting solid, several crystallization techniques can

be employed:

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl

acetate, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.

Vapor Diffusion: A solution of the compound is placed in a small, open container within a

larger sealed vessel containing a precipitant solvent in which the compound is less soluble.

The slow diffusion of the precipitant vapor into the solution induces crystallization.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is

slowly cooled, leading to the formation of crystals as the solubility decreases.

X-ray Data Collection
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Once suitable crystals are obtained, they are mounted on a goniometer head of a single-crystal

X-ray diffractometer. The data collection process involves:

Crystal Screening: The quality of the crystal is assessed by examining the diffraction pattern.

Unit Cell Determination: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell are

determined from a preliminary set of diffraction spots.

Data Collection: The crystal is rotated in the X-ray beam, and the intensities of thousands of

diffraction spots are measured at various crystal orientations. Data is typically collected at a

low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement
The collected diffraction data is then used to determine the arrangement of atoms within the

crystal:

Space Group Determination: The symmetry of the crystal is determined from the systematic

absences in the diffraction data.

Structure Solution: The initial positions of the atoms in the asymmetric unit are determined

using direct methods or Patterson methods.

Structure Refinement: The atomic coordinates and thermal displacement parameters are

refined using a least-squares algorithm to achieve the best possible fit between the observed

and calculated diffraction intensities.

Expected Crystal Structure Data
Although specific data for 3-Methylpyridine 1-oxide is not available, a typical crystallographic

report would include the following quantitative information, which would be presented in tabular

format for clarity.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Expected Value/Information

Empirical formula C₆H₇NO

Formula weight 109.13

Temperature e.g., 100(2) K

Wavelength e.g., 0.71073 Å (Mo Kα)

Crystal system e.g., Monoclinic, Orthorhombic

Space group e.g., P2₁/c, Pnma

Unit cell dimensions
a = [value] Å, α = 90°b = [value] Å, β = [value]°c

= [value] Å, γ = 90°

Volume [value] Å³

Z (molecules per unit cell) e.g., 4

Density (calculated) [value] Mg/m³

Absorption coefficient [value] mm⁻¹

F(000) [value]

Crystal size [value] x [value] x [value] mm

θ range for data collection [value] to [value]°

Index ranges -h≤h≤h, -k≤k≤k, -l≤l≤l

Reflections collected [value]

Independent reflections [value] [R(int) = [value]]

Completeness to θ = [value]° [value] %

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters [value] / [value] / [value]

Goodness-of-fit on F² [value]

Final R indices [I>2σ(I)] R₁ = [value], wR₂ = [value]

R indices (all data) R₁ = [value], wR₂ = [value]
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Largest diff. peak and hole [value] and -[value] e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond/Angle Length (Å) / Angle (°)

N(1)-O(1) ~1.30 - 1.35

N(1)-C(2) ~1.34 - 1.38

N(1)-C(6) ~1.34 - 1.38

C(3)-C(7) ~1.50 - 1.52

C(2)-N(1)-C(6) ~120 - 125

O(1)-N(1)-C(2) ~117 - 120

O(1)-N(1)-C(6) ~117 - 120

Visualization of Experimental Workflow
The logical flow of a single-crystal X-ray diffraction experiment is crucial for understanding the

process from sample preparation to final structure analysis.
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Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
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Conclusion
The crystal structure analysis of 3-Methylpyridine 1-oxide is fundamental to understanding its

solid-state properties and reactivity. While a definitive, published crystal structure for this

specific compound is not readily available, the methodologies for its determination are well-

established. This guide provides researchers, scientists, and drug development professionals

with a comprehensive overview of the necessary experimental protocols and the expected data

from such an analysis. The workflow and data templates presented here can serve as a

valuable resource for planning and interpreting crystallographic studies of 3-Methylpyridine 1-
oxide and related compounds. Further research to obtain and publish the single-crystal

structure of 3-Methylpyridine 1-oxide would be a valuable contribution to the chemical and

pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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